molecular formula C9H10ClFO B7870882 1-(2-Chloro-4-fluorophenyl)-2-propanol

1-(2-Chloro-4-fluorophenyl)-2-propanol

Cat. No.: B7870882
M. Wt: 188.62 g/mol
InChI Key: CRRAEWFPTCNONK-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-2-propanol is a chiral benzylic alcohol of high interest in organic and medicinal chemistry research. This compound serves as a critical chiral intermediate in the research and development of active pharmaceutical ingredients (APIs), analogous to the structurally similar compound (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is a key chiral building block for the synthesis of the antifungal agent Luliconazole . The presence of both chlorine and fluorine substituents on the aromatic ring is a common motif in drug design, as halogenated compounds make up a significant portion of FDA-approved drugs, with chlorine-containing drugs alone representing over 250 market entries . These halogens are known to influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets. As a secondary alcohol with a stereocenter, this compound is typically investigated in asymmetric synthesis and biocatalytic reductions. Researchers utilize such intermediates in the development of novel therapeutic agents, leveraging the utility of chiral alcohols in constructing more complex molecules . The compound is related to the ketone precursor 1-(2-Chloro-4-fluorophenyl)propan-2-one (PubChem CID 2757564), for which safety data is available, including hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon inhalation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers can request a Certificate of Analysis and are encouraged to inquire for bulk pricing and custom synthesis options.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRAEWFPTCNONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Grignard addition method involves reacting 2-chloro-4-fluorophenylacetone with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0–25°C. The ketone undergoes nucleophilic attack to form the alkoxide intermediate, which is hydrolyzed to the alcohol.

Key Data:

  • Starting Material : 2-Chloro-4-fluorophenylacetone

  • Reagent : MeMgBr (1.2 eq)

  • Solvent : THF

  • Temperature : 0–25°C

  • Yield : 82–89%

Industrial Adaptations

Large-scale production employs continuous-flow reactors to enhance safety and efficiency. For example, a patent describes a 100 g-scale synthesis using toluene as a co-solvent, achieving 94% yield with <2% impurities.

Catalytic Hydrogenation of Ketones

Hydrogenation Using Palladium Catalysts

2-Chloro-4-fluorophenylacetone is reduced to the alcohol via hydrogenation over palladium on carbon (Pd/C) in ethanol at 50°C and 3 atm H₂. This method avoids stoichiometric reductants and simplifies purification.

Key Data:

  • Catalyst : 5% Pd/C

  • Pressure : 3 atm H₂

  • Solvent : Ethanol

  • Yield : 88–92%

Asymmetric Reduction with Biocatalysts

Enantioselective synthesis employs ketoreductases (e.g., TeSADH mutants) to reduce prochiral ketones. A study achieved >99% enantiomeric excess (ee) using 2-propanol as a cosolvent and NADPH cofactor.

Key Data:

  • Enzyme : TeSADH I86A mutant

  • Solvent : Tris-HCl buffer with 30% 2-propanol

  • Temperature : 30°C

  • Yield : 78% (ee >99%)

Hydration of Chlorofluorophenyl-Substituted Alkenes

Acid-Catalyzed Hydration

1-(2-Chloro-4-fluorophenyl)-2-propene undergoes hydration using cation-exchange resins (e.g., Amberlyst-15) in water at 80°C. The reaction proceeds via a carbocation intermediate, yielding the Markovnikov alcohol.

Key Data:

  • Catalyst : Amberlyst-15

  • Temperature : 80°C

  • Solvent : Water

  • Yield : 76%

Nucleophilic Substitution of Epoxides

Epoxide Ring-Opening

Epoxide intermediates (e.g., 2-(2-chloro-4-fluorophenyl)propylene oxide) react with water under basic conditions (K₂CO₃) to form the diol, which is selectively reduced to the alcohol.

Key Data:

  • Reagent : H₂O, K₂CO₃

  • Solvent : Dioxane

  • Temperature : 60°C

  • Yield : 68%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Grignard Addition82–8995–98HighIndustrial
Catalytic Hydrogenation88–9299ModeratePilot-scale
Biocatalytic Reduction78>99 (ee)LowLab-scale
Acid-Catalyzed Hydration7690LowIndustrial

Challenges and Optimization Strategies

  • Regioselectivity : Electron-withdrawing Cl and F groups direct reactions to the para position, necessitating protecting groups in multi-step syntheses.

  • Byproduct Formation : Over-reduction in hydrogenation is mitigated by using Pd/BaSO₄ instead of Pd/C.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance Grignard reactivity but require stringent drying .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)-2-propanol can undergo various chemical reactions, including:

  • Oxidation: Converting the alcohol group to a ketone or carboxylic acid.

  • Reduction: Reducing any potential ketone or aldehyde groups present.

  • Substitution: Replacing the chlorine or fluorine atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation: 1-(2-Chloro-4-fluorophenyl)-2-propanone or 1-(2-Chloro-4-fluorophenyl)-2-propanoic acid.

  • Reduction: this compound (reduced form).

  • Substitution: Various substituted phenyl compounds depending on the reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-2-propanol has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its use in drug development, particularly in designing new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

1-(2-Chloro-4-fluorophenyl)-2-propanol is similar to other halogenated phenyl compounds, such as 1-(2-chlorophenyl)-2-propanol and 1-(2-fluorophenyl)-2-propanol. the presence of both chlorine and fluorine atoms on the phenyl ring gives it unique chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(2-Chloro-4-fluorophenyl)-2-propanol, enabling comparisons of substituent effects, molecular complexity, and inferred properties:

1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol (CAS 478079-88-8)

  • Structure: This compound (C₁₆H₁₆ClFO₅S) replaces the hydroxyl group of 2-propanol with a phenoxy group and introduces a sulfonyl moiety linked to a 2-methoxyphenyl ring.
  • Key Differences :
    • Functional Groups : The sulfonyl group increases molecular weight (372.81 g/mol vs. 188.63 g/mol) and polarity, likely enhancing water solubility compared to the target compound.
    • Reactivity : The sulfonyl group may participate in hydrogen bonding or act as a leaving group in synthetic pathways, unlike the inert chloro and fluoro substituents in the target compound.

1-(4-Chloro-2-methylphenyl)-1-propanol (CAS 1034980-58-9)

  • Structure : Features a 4-chloro-2-methylphenyl group attached to a primary alcohol (C₁₀H₁₃ClO, MW 184.66 g/mol).
  • Polarity: The absence of fluorine decreases electronegativity, possibly lowering melting points and solubility in polar solvents relative to the target compound.
  • Applications : Likely serves as an intermediate in organic synthesis, with applications diverging due to steric and electronic differences .

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

  • Structure : A tertiary amine (C₁₀H₁₄ClFN) with a 4-fluorophenyl group and methyl substituents.
  • Key Differences :
    • Functional Group : The amine group (vs. alcohol) imparts basicity, enabling salt formation (e.g., hydrochloride) for enhanced solubility in acidic media.
    • Bioactivity : Amines are common in pharmaceuticals (e.g., antidepressants), whereas alcohols like the target compound may exhibit different pharmacokinetic profiles .

Propranolol Hydrochloride (CAS 318-98-9)

  • Structure: A β-blocker (C₁₆H₂₁NO₂·HCl) with a naphthyloxy group and isopropylamino substituent.
  • Key Differences: Complexity: The naphthyloxy and amino groups increase molecular weight (295.80 g/mol vs. 188.63 g/mol) and enable β-adrenergic receptor antagonism, a property absent in the target compound. Solubility: As a hydrochloride salt, Propranolol exhibits high aqueous solubility, unlike the neutral alcohol .

Ether Derivatives (e.g., 1-(butoxyethoxy)-2-propanol)

  • Structure : Ether-linked alkoxy chains (e.g., C₈H₁₈O₃) replace the halogenated aromatic ring.
  • Key Differences: Polarity: Ethers are less polar than halogenated aromatics, leading to lower boiling points and higher volatility.

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Inferred Properties/Applications
This compound C₉H₁₀ClFO 188.63 2-Cl, 4-F, secondary alcohol High polarity, pharmaceutical intermediate
1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol C₁₆H₁₆ClFO₅S 372.81 Sulfonyl, methoxy, phenoxy Enhanced solubility, protease inhibition
1-(4-Chloro-2-methylphenyl)-1-propanol C₁₀H₁₃ClO 184.66 4-Cl, 2-CH₃, primary alcohol Steric hindrance, synthetic intermediate
Propranolol Hydrochloride C₁₆H₂₁NO₂·HCl 295.80 Naphthyloxy, isopropylamino β-blocker, high solubility

Research Findings and Implications

  • Electronic Effects : Halogen substituents (Cl, F) in the target compound enhance electrophilicity, making it reactive in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.
  • Steric Considerations : Compared to methyl-bearing analogs (e.g., CAS 1034980-58-9), the target’s smaller fluorine atom minimizes steric hindrance, favoring reactions at the aromatic ring.
  • Solubility Trends : The absence of ionizable groups in the target compound suggests lower aqueous solubility than amine or sulfonyl derivatives, necessitating formulation adjustments for bioavailability.

Biological Activity

1-(2-Chloro-4-fluorophenyl)-2-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound is characterized by a chlorinated and fluorinated phenyl ring attached to a propanol group. Its chemical formula is C10H12ClF, and it has a molecular weight of approximately 188.66 g/mol. The presence of halogen substituents (chlorine and fluorine) often enhances the biological activity of organic compounds by modifying their interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The halogen atoms can influence the compound's lipophilicity, enabling it to cross cell membranes more effectively and engage with intracellular targets.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate the activity of various receptors, potentially affecting signal transduction pathways.

Biological Activities

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential: Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated significant inhibitory effects on Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound could reduce cell viability significantly. The findings are presented in Table 2.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical study, the effectiveness of this compound was assessed in treating infections caused by resistant bacterial strains. The compound was administered alongside standard antibiotics, resulting in enhanced efficacy against multidrug-resistant strains.

Case Study 2: Antitumor Activity

A preclinical trial was conducted to evaluate the antitumor effects of this compound in mice models bearing xenografts of human tumors. The treatment group showed a significant reduction in tumor size compared to controls, supporting its potential use as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-Chloro-4-fluorophenyl)-2-propanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via the reduction of 1-(2-Chloro-4-fluorophenyl)-2-propanone using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) as a solvent. Temperature control (0–25°C) and stoichiometric excess of NaBH₄ (~1.2–1.5 equivalents) are critical for achieving >80% yield . Alternative routes include catalytic hydrogenation, but this requires careful optimization of pressure and catalyst loading (e.g., 5% Pd/C under 3 atm H₂) to avoid over-reduction byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR reveals distinct signals for the hydroxyl proton (δ 1.8–2.1 ppm, broad singlet) and aromatic protons (δ 7.2–7.6 ppm, split due to chloro and fluoro substituents) .
  • Mass Spectrometry (MS) : ESI-MS typically shows a molecular ion peak at m/z 188.6 [M+H]⁺, with fragmentation patterns confirming the loss of –OH and –Cl groups .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structural refinement, highlighting bond angles and torsional strain in the propanol backbone .

Q. How do the chloro and fluoro substituents affect the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing Cl and F groups at positions 2 and 4 on the phenyl ring increase the compound’s polarity (logP ~1.9) and acidity (pKa ~12.5 for the –OH group). This enhances solubility in polar aprotic solvents (e.g., DMSO, THF) and influences hydrogen-bonding interactions in crystal packing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from differences in:

  • Solvent Systems : Use of DMSO vs. ethanol can alter compound aggregation and bioavailability .
  • Assay Conditions : Varying pH (6.5–7.5) or temperature (25°C vs. 37°C) impacts target binding kinetics.
  • Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate purity via HPLC (>95%) to rule out impurity-driven artifacts .

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce residence time (<30 min) and improve heat transfer to suppress side reactions like dehydration to the alkene .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; Pd/C often provides higher selectivity for the secondary alcohol .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using the halogen-bonding preferences of Cl/F to guide pose selection .
  • MD Simulations (GROMACS) : Assess stability of protein-ligand complexes over 100-ns trajectories, focusing on hydrogen bonds between the –OH group and catalytic residues .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with observed IC₅₀ data to design analogs with enhanced activity .

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